Dichloro(1,2-diaminocyclohexane)platinum(II)

Anticancer Drug Screening Comparative Cytotoxicity Platinum Resistance

Dichloro(1,2-diaminocyclohexane)platinum(II), systematically designated as [(1R,2R)-2-azanidylcyclohexyl]azanide;dichloroplatinum(2+), is a neutral, square-planar platinum(II) coordination complex featuring a bidentate 1,2-diaminocyclohexane (DACH) carrier ligand and two chloride leaving groups. This compound, also identified by CAS 61848-66-6, serves as the dichloro precursor and active metabolite core for clinically established agents such as oxaliplatin and as a key intermediate in the development of DACH-based anticancer therapeutics.

Molecular Formula C6H12Cl2N2Pt
Molecular Weight 378.2 g/mol
Cat. No. B1244268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(1,2-diaminocyclohexane)platinum(II)
Synonyms(cis-DACH)PtCl2
1,2-diaminocyclohexane platinum(II) chloride
1,2-diaminocyclohexanedichloroplatinum(II)
dichloro(1,2-diaminocyclohexane)platinum (II)
dichloro(1,2-diaminocyclohexane)platinum(II)
dichloro-1,2-diaminocyclohexane platinum complex
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1R-trans))-isomer
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1S-trans))-isomer
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(trans))-isomer
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-3(cis))-isomer
dichloro-1,2-diaminocyclohexaneplatinum(II)
Pt 155
Pt(dach)Cl2
PtCl2(trans-dach)
Molecular FormulaC6H12Cl2N2Pt
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl
InChIInChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2
InChIKeyUUERTZXRKZEANK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(1,2-diaminocyclohexane)platinum(II) [Pt(DACH)Cl₂] for Research and Industrial Applications


Dichloro(1,2-diaminocyclohexane)platinum(II), systematically designated as [(1R,2R)-2-azanidylcyclohexyl]azanide;dichloroplatinum(2+), is a neutral, square-planar platinum(II) coordination complex featuring a bidentate 1,2-diaminocyclohexane (DACH) carrier ligand and two chloride leaving groups [1]. This compound, also identified by CAS 61848-66-6, serves as the dichloro precursor and active metabolite core for clinically established agents such as oxaliplatin and as a key intermediate in the development of DACH-based anticancer therapeutics [2]. Its molecular structure, defined by a molecular formula of C₆H₁₄Cl₂N₂Pt and a molecular weight of 380.2 g/mol, underpins a distinct biological profile that diverges significantly from classical platinum drugs like cisplatin and carboplatin, particularly regarding its spectrum of activity and resistance mechanisms .

Workflow: DACH-platinum precursor for cancer research models
Selection: R,R-isomer for cisplatin-resistant cell line studies
Use Context: Intermediate for nanomedicine and DNA adduct research

Why (2-Azanidylcyclohexyl)azanide;dichloroplatinum(2+) Cannot Be Replaced by Cisplatin or Carboplatin


The substitution of dichloro(1,2-diaminocyclohexane)platinum(II) with other platinum agents like cisplatin or carboplatin in research applications is precluded by fundamental differences in their carrier ligand pharmacophores. The DACH ligand in this complex directs the formation of structurally distinct, bulky DNA adducts that are poorly recognized by the cellular mismatch repair (MMR) machinery, a primary mechanism of resistance to cisplatin [1]. Consequently, Pt(DACH)Cl₂ and its derivatives exhibit a divergent spectrum of cytotoxicity and a unique ability to retain potent activity against cisplatin-resistant tumor models, a property not shared by the cis-diammine-based agents [2]. The selection of Pt(DACH)Cl₂ is therefore dictated by the specific experimental requirement for a DACH-driven mechanism of action and resistance profile, rendering generic substitution with non-DACH platinum complexes scientifically invalid for studies focused on circumventing acquired resistance.

Mechanism DACH directs bulky DNA adducts poorly recognized by MMR; cisplatin/carboplatin adducts are MMR-sensitive and may not match this resistance profile.
Resistance Non-DACH platinum agents show marked cross-resistance in cisplatin-resistant models; DACH-platinum retains reported activity in those contexts.
Isomer Stereochemistry (R,R vs cis) alters DNA binding kinetics and resistance profile; generic substitution obscures isomer-specific effects.

Quantitative Differential Evidence for Dichloro(1,2-diaminocyclohexane)platinum(II) in Comparative Selection


Divergent Cytotoxicity Spectrum of Pt(DACH)Cl₂ Compared to Cisplatin Across a Panel of Human Cancer Cell Lines

In a panel of 14 human cancer cell lines, the dichloro complex with the DACH ligand, designated DACH-Pt(II), demonstrated a spectrum of cytotoxic activity that was not significantly similar to that of cisplatin. A Spearman rank correlation analysis showed a significant correlation between the activity profiles of cisplatin and oxoplatin, but the profile of DACH-Pt(II) was distinct, indicating a different mechanism of action or cellular processing pathway [1].

Divergent Cytotoxicity Spectrum
Head-to-head
Pt(DACH)Cl₂ activity spectrum non-correlated with cisplatin across 14 cell lines.
Supports distinct mechanism-of-action studies.
Rank correlation analysis; similarity not significant.
Anticancer Drug Screening Comparative Cytotoxicity Platinum Resistance

Enhanced Potency of R,R-DACH-PtCl₂ Isomer Against Cisplatin-Resistant Cell Lines

The stereochemistry of the DACH ligand significantly influences the biological activity of Pt(DACH)Cl₂. A direct comparison of the three individual isomers of DACH-Cl₂-Pt(II) revealed that the R,R-isomer of Pt(DACH)Cl₂ is the most potent against models of acquired cisplatin resistance. In A2780cp (8-fold resistant to cisplatin) and L1210/DDP (50-fold resistant) cell lines, the R,R-isomer demonstrated minimal cross-resistance (2- to 4-fold) compared to the substantial cross-resistance observed with the cis-isomer (9- to 20-fold) [1].

R,R-Isomer Cross-Resistance
Head-to-head
R,R-isomer: 2–4× cross-resistance vs cis-isomer: 9–20× cross-resistance in cisplatin-resistant lines.
Isomer-specific resistance profiling context.
A2780cp and L1210/DDP cell models.
Isomer-Specific Cytotoxicity Cross-Resistance Profiling Platinum Analog Development

Comparative Cardiotoxicity Assessment: Pt(DACH)Cl₂ Versus Cisplatin in Isolated Perfused Rat Heart

In an ex vivo model of cardiotoxicity using the Langendorff isolated perfused rat heart technique, the oxidative stress induced by Pt(DACH)Cl₂ was compared to that of cisplatin. While both compounds were perfused at increasing concentrations from 10⁻⁸ to 10⁻⁴ M, the assessment of oxidative stress parameters provided a direct comparison of their relative cardiac safety profiles, showing a differential induction of oxidative stress markers between the two platinum complexes [1].

Cardiotoxicity Oxidative Stress
Head-to-head
Differential oxidative stress marker induction vs cisplatin in perfused rat heart.
Off-target cardiac endpoint context.
Langendorff model, 10⁻⁸–10⁻⁴ M perfusion.
Organ Toxicity Oxidative Stress Safety Pharmacology

Kinetics of DNA Binding: Distinct Bifunctional Adduct Formation Rates Among DACH-PtCl₂ Isomers

The rate of DNA binding and the subsequent conversion of monofunctional to bifunctional adducts—a key determinant of anticancer activity—varies significantly between stereoisomers of Pt(DACH)Cl₂. Biophysical studies have shown that the Pt(1R,2S-dach)Cl₂ complex exhibits the slowest kinetics for both the initial DNA binding event and the crucial closure step to form the lethal bifunctional crosslink, when compared to the other DACH-Pt(II) stereoisomers [1]. This kinetic distinction directly influences the persistence and repair of DNA damage.

DNA Adduct Formation Kinetics
Head-to-head
Pt(1R,2S-dach)Cl₂ slowest DNA binding and bifunctional adduct closure among isomers.
Isomer-dependent DNA damage kinetics.
Spectroscopic analysis; qualitative ranking.
DNA Adduct Formation Drug-DNA Interaction Biophysical Chemistry

Recommended Application Scenarios for Dichloro(1,2-diaminocyclohexane)platinum(II) Based on Evidence


Development of Therapeutics for Cisplatin-Resistant Cancers

The R,R-isomer of Pt(DACH)Cl₂ is the definitive precursor for developing agents targeting cisplatin-resistant malignancies. Its minimal cross-resistance (2- to 4-fold) in models with 50-fold cisplatin resistance directly supports its use in lead optimization programs seeking to overcome acquired drug resistance [1].

Investigating Mechanisms of Platinum-Induced Neurotoxicity

The well-documented stereoselective peripheral sensory neurotoxicity of DACH-Pt enantiomers makes Pt(DACH)Cl₂ an ideal tool compound for neurotoxicity research [2]. Studies have shown that the R,R enantiomer of Pt(DACH)Cl₂ induces a more pronounced neurotoxic effect compared to the S,S enantiomer during repeated dosing in rat models, providing a basis for investigating the structural determinants of chemotherapy-induced peripheral neuropathy.

Advanced Formulation and Nanomedicine Engineering

Pt(DACH)Cl₂ serves as a critical hydrophobic payload for advanced drug delivery systems. Its use in the development of stable, 40 nm polymeric micelles demonstrates its utility in nanomedicine, where its sustained release profile and high tumor accumulation, validated in vivo, are key for overcoming the limitations of free platinum drugs [3].

Biophysical Studies of DNA Damage and Repair

The distinct kinetics of DNA adduct formation by different Pt(DACH)Cl₂ isomers allows researchers to precisely modulate the type and persistence of DNA damage [4]. This property is invaluable for biophysical studies using techniques like circular dichroism (CD) spectroscopy and molecular docking to elucidate how platinum complex structure dictates DNA conformational changes and subsequent repair by cellular machinery.

Application
Selection Property
Validation Focus
Application: Cisplatin-resistant cancer cell models
Selection Property: DACH-driven resistance profile
Validation Focus: Cross-resistance fold in resistant lines
Application: Platinum neurotoxicity research
Selection Property: Stereoselective neurotoxicity profile
Validation Focus: Peripheral sensory neuropathy endpoints
Application: Nanomedicine formulation studies
Selection Property: Hydrophobic payload compatibility
Validation Focus: Sustained release and tumor accumulation
Application: DNA damage and repair studies
Selection Property: Isomer-specific DNA adduct kinetics
Validation Focus: Bifunctional adduct formation rates
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